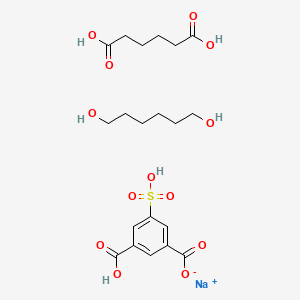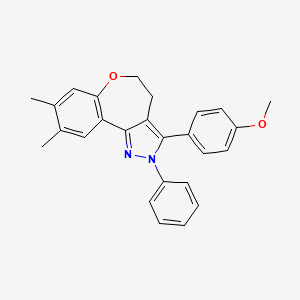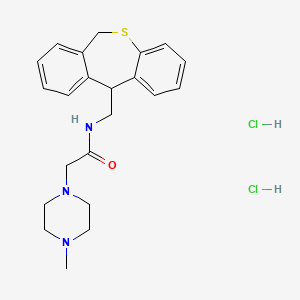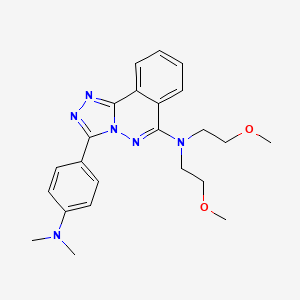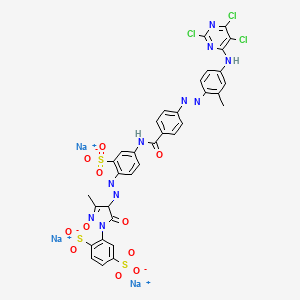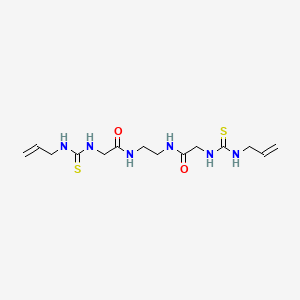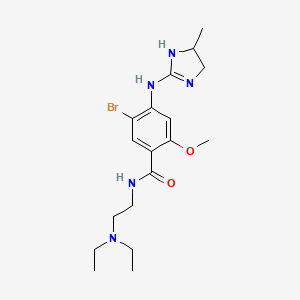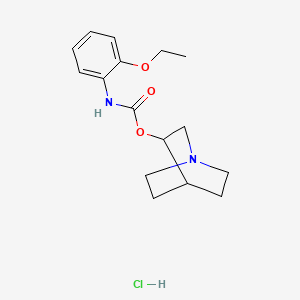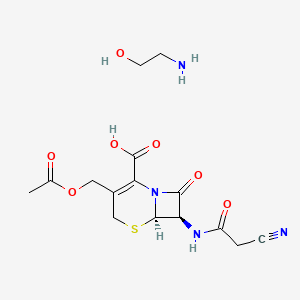
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an acetamide group, an amino group, and a diethylamino group, among others.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenethyloxybenzylamine derivative, followed by the introduction of the diethylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(methylamino)-
- Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(ethylamino)-
Uniqueness
The uniqueness of Acetamide, N-(5-amino-2-(phenethyloxy)benzyl)-2-(diethylamino)-, dihydrochloride lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
96111-71-6 |
|---|---|
Molekularformel |
C21H31Cl2N3O2 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
N-[[5-amino-2-(2-phenylethoxy)phenyl]methyl]-2-(diethylamino)acetamide;dihydrochloride |
InChI |
InChI=1S/C21H29N3O2.2ClH/c1-3-24(4-2)16-21(25)23-15-18-14-19(22)10-11-20(18)26-13-12-17-8-6-5-7-9-17;;/h5-11,14H,3-4,12-13,15-16,22H2,1-2H3,(H,23,25);2*1H |
InChI-Schlüssel |
NTTNQLPFQXCASZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NCC1=C(C=CC(=C1)N)OCCC2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



